Isosophoranone

Description

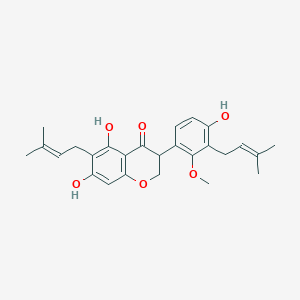

Isosophoranone is a diprenylated isoflavanone (molecular formula: C₂₆H₃₀O₆; molecular weight: 438.51 g/mol) isolated primarily from plants in the Sophora genus, including Sophora tomentosa (Leguminosae) and Sophora pachycarpa . Its structure features a prenyl-substituted isoflavanone backbone, contributing to its bioactivity in cancer research. Studies highlight its role in inhibiting Hedgehog (Hh)-dependent tumors, suppressing PI3K/AKT/mTOR signaling pathways, and exhibiting cytotoxicity against nasopharyngeal carcinoma cells .

Properties

CAS No. |

64280-18-8 |

|---|---|

Molecular Formula |

C26H30O6 |

Molecular Weight |

438.5 g/mol |

IUPAC Name |

5,7-dihydroxy-3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C26H30O6/c1-14(2)6-8-17-21(28)12-22-23(24(17)29)25(30)19(13-32-22)16-10-11-20(27)18(26(16)31-5)9-7-15(3)4/h6-7,10-12,19,27-29H,8-9,13H2,1-5H3 |

InChI Key |

ARNVYCOTFWJTBS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1OC)C2COC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Isosophoranone can be synthesized through various chemical reactions. One common method involves the use of isophorone as a starting material. The synthesis typically involves multiple steps, including aldol condensation, hydrogenation, and cyclization reactions . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound is less common compared to other isoflavonoids. the methods used in laboratory synthesis can be scaled up for industrial applications. The key to successful industrial production lies in optimizing reaction conditions and using efficient catalysts to minimize by-products and maximize yield .

Chemical Reactions Analysis

Types of Reactions

Isosophoranone undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into different oxidized products, depending on the reagents and conditions used.

Reduction: Reduction reactions can yield reduced forms of this compound, often using hydrogenation catalysts.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Hydrogen gas in the presence of catalysts like palladium or nickel is often used.

Substitution: Various reagents, such as halogens and alkylating agents, can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated derivatives, while reduction can yield fully saturated compounds .

Scientific Research Applications

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: Studies have shown its potential as an antioxidant and anti-inflammatory agent.

Industry: It can be used in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of isosophoranone involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes involved in oxidative stress and inflammation. Additionally, this compound can scavenge free radicals, thereby reducing oxidative damage in cells .

Comparison with Similar Compounds

Key Structural Differences

- Prenylation vs. Methoxylation: this compound and auriculasin both feature prenyl groups, enhancing lipophilicity and membrane permeability compared to methoxylated analogs like hexa-OMe-chalcone .

- Backbone Complexity: this compound’s diprenylated isoflavanone scaffold distinguishes it from simpler isoflavanones (e.g., derrustone) and chalcone derivatives .

Pharmacological Contrasts

- Hedgehog Pathway Inhibition: this compound and hexa-OMe-chalcone both inhibit Hh signaling, but this compound’s natural origin and prenylation may confer higher selectivity in tumor suppression .

- Cytotoxicity: this compound and sophoraflavanone G (from the same genus) exhibit cytotoxicity, but this compound’s HDAC inhibitory activity suggests a broader mechanism targeting epigenetic regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.